[(2R,8R)-2-Fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol
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Overview
Description
The description of a compound usually includes its IUPAC name, common names, and structural formula. It may also include its uses and applications in various fields such as medicine, research, or industry .
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .Molecular Structure Analysis
This involves understanding the 3D structure of the molecule, including the arrangement of atoms and the types of bonds between them .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo, the conditions under which these reactions occur, and the products formed .Physical and Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity . It also includes chemical properties like reactivity, flammability, and types of reactions the compound can undergo .Scientific Research Applications
Stereoselective Synthesis and Rearrangements
- The compound has been used in stereoselective syntheses of novel 5,6-difunctionalized-2-azabicyclo[2.1.1]hexanes, which are significant in organic chemistry for their unique structures and potential applications in various fields. The rearrangements of iodides to alcohols and alcohols to fluorides are crucial steps in these syntheses (Krow et al., 2004).
Catalysis in Olefin Epoxidation
- The compound is involved in olefin epoxidation by H2O2 in fluorinated alcohol solutions. This process demonstrates that fluorinated alcohols can act as catalysts by stabilizing the transition state of the reaction, reducing the activation energy, and facilitating hydrogen migration (de Visser et al., 2003).
Structural and Conformational Analyses
- Studies on similar fluoro-containing compounds have emphasized the importance of structural and conformational analyses in understanding the chemical behavior and potential applications of these substances. These analyses often involve techniques like X-ray diffraction and density functional theory (Huang et al., 2021).
Interaction with Alcohols
- The interaction of related fluoro-containing compounds with alcohols has been investigated to understand the complex bonding behaviors and potential for creating new compounds. These studies often involve spectroscopic methods and offer insights into the subtle hydrogen bonding behaviors (Maity et al., 2011).
Asymmetric Induction
- Research on related compounds shows the potential of asymmetric induction in chemical reactions. This aspect is crucial in the synthesis of specific enantiomers of a compound, which can have significant implications in pharmaceutical and synthetic chemistry (Tsirk et al., 1998).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[(2R,8R)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14FNO/c9-7-4-8(6-11)2-1-3-10(8)5-7/h7,11H,1-6H2/t7-,8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAJRFPVPHUYVFE-HTQZYQBOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC(CN2C1)F)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@]2(C[C@H](CN2C1)F)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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